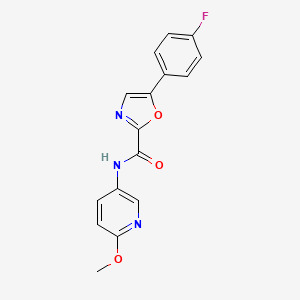

5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)oxazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)oxazole-2-carboxamide” is an example of a molecule that could be of interest in various fields of chemical research due to its structural features, such as the presence of an oxazole ring, a fluorophenyl group, and a methoxypyridinyl moiety. These features suggest potential biological activity or applications in material science.

Synthesis Analysis

The synthesis of complex molecules like “5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)oxazole-2-carboxamide” often involves multi-step reactions, including the formation of the oxazole ring, introduction of the fluorophenyl and methoxypyridinyl groups, and final assembly of the carboxamide linkage. Techniques such as nucleophilic substitution, amidation, and ring-closure reactions are typically employed (Jayarajan et al., 2019).

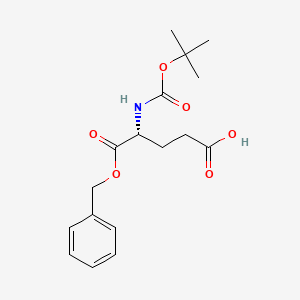

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. These analyses provide insights into the conformation, electronic distribution, and potential reactive sites of the molecule. For instance, studies on similar compounds have employed X-ray diffraction to determine crystal structures, highlighting the arrangement of functional groups and their spatial orientation (Hao et al., 2017).

Wissenschaftliche Forschungsanwendungen

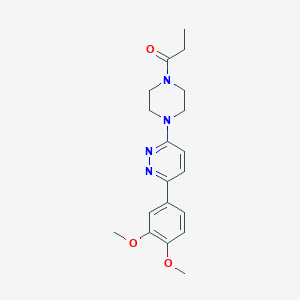

Kinase Inhibition

Compounds with structural features similar to 5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)oxazole-2-carboxamide have been identified as potent and selective Met kinase inhibitors. These inhibitors show promise in cancer therapy, as demonstrated by one analogue that achieved complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).

PET Imaging Tracers

Derivatives of oxazole carboxamides have been investigated as PET imaging tracers for serotonin 5-HT1A receptors, highlighting their potential in diagnosing and studying neuropsychiatric disorders. A specific compound showed high brain uptake, slow clearance, and stability, making it a promising candidate for in vivo quantification of 5-HT1A receptors (García et al., 2014).

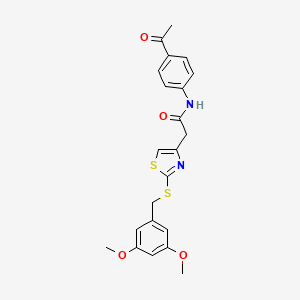

Anticancer Activity

Substituted 2-phenylthiazole-4-carboxamide derivatives, sharing a common motif with oxazole carboxamides, have been synthesized and evaluated against various human cancer cell lines, including breast, colorectal, and colon cancers. Modifications at specific positions improved activity against certain cell lines, indicating the potential for targeted anticancer therapies (Aliabadi et al., 2010).

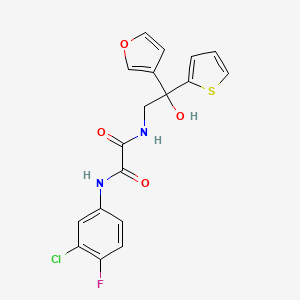

Enzyme Inhibition

Research into 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one revealed moderate in vitro acetylcholinesterase and α-glucosidase inhibition activities. This study contributes to the design and development of enzyme inhibitors for treating diseases like Alzheimer's and diabetes, illustrating the broader application of fluorophenyl and methoxypyridinyl substituted compounds in medicinal chemistry (Saleem et al., 2018).

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3/c1-22-14-7-6-12(8-18-14)20-15(21)16-19-9-13(23-16)10-2-4-11(17)5-3-10/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYYJNOOGVRWJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)oxazole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide](/img/structure/B2497439.png)

![[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2497444.png)

![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)

![3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2497448.png)

![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)

![5-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)

![N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497456.png)